N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide
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Overview
Description
FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]-: is a chemical compound with the molecular formula C14H9F3N2O3S and a molecular weight of 342.2931 g/mol . It is known for its unique structure, which includes a nitro group, a trifluoromethyl group, and a thioether linkage. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenyl thiol with a suitable formamide derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Amino derivatives.
Reduction: Reduced thioether compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce nitro and trifluoromethyl groups into aromatic compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
- FORMAMIDE,N-[2-[[2-NITRO-4-(METHYL)PHENYL]THIO]PHENYL]-
- FORMAMIDE,N-[2-[[2-NITRO-4-(CHLORO)PHENYL]THIO]PHENYL]-
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
Properties
CAS No. |
7641-28-3 |
---|---|
Molecular Formula |
C14H9F3N2O3S |
Molecular Weight |
342.29 g/mol |
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide |
InChI |
InChI=1S/C14H9F3N2O3S/c15-14(16,17)9-5-6-13(11(7-9)19(21)22)23-12-4-2-1-3-10(12)18-8-20/h1-8H,(H,18,20) |
InChI Key |
DMDNYHZFFSFNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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